An In-Depth Technical Guide to N-Boc-3-methyl-4-piperidinecarboxylic Acid: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to N-Boc-3-methyl-4-piperidinecarboxylic Acid: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of Substituted Piperidines in Medicinal Chemistry
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it a privileged structure in drug design. By modifying the core piperidine structure, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule to enhance its efficacy and safety. This guide focuses on a specific, high-value building block: N-Boc-3-methyl-4-piperidinecarboxylic acid . The introduction of a methyl group at the 3-position significantly influences the molecule's conformation and provides a steric and electronic handle to modulate interactions with biological targets. This guide will provide an in-depth exploration of its chemical identity, stereoselective synthesis, physicochemical properties, and strategic applications in drug development.
Core Identification: CAS Number and Molecular Structure
N-Boc-3-methyl-4-piperidinecarboxylic acid is registered under the CAS number 512822-50-3 .[1][2] Its molecular structure consists of a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group, a methyl group at the 3-position, and a carboxylic acid at the 4-position. The presence of two substituents on the piperidine ring gives rise to cis and trans diastereomers, a critical consideration for its application in stereospecific drug design.
Table 1: Chemical Identity of N-Boc-3-methyl-4-piperidinecarboxylic acid
| Identifier | Value |
| CAS Number | 512822-50-3 |
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.30 g/mol |
| Canonical SMILES | CC1C(C(=O)O)CCN(C1)C(=O)OC(C)(C)C |
| InChI Key | InChIKey=YOUR_INCHI_KEY_HERE |
A crucial aspect of this molecule is the relative stereochemistry of the 3-methyl and 4-carboxyl groups. The cis and trans isomers possess distinct three-dimensional shapes, which can lead to significantly different biological activities. The choice of which diastereomer to use is a critical decision in a drug discovery program, driven by the specific requirements of the biological target.
Caption: 2D representations of cis and trans isomers of N-Boc-3-methyl-4-piperidinecarboxylic acid.
Diastereoselective Synthesis: A Key to Unlocking Therapeutic Potential
The synthesis of 3,4-disubstituted piperidines with high diastereoselectivity is a significant challenge in organic chemistry. The ability to selectively synthesize either the cis or trans isomer is paramount for its application in drug development. Several strategies have been developed to control the stereochemical outcome of these syntheses.
A common approach to constructing the 3,4-disubstituted piperidine core involves the reduction of a corresponding dihydropyridine precursor. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the hydrogenation. For instance, catalytic hydrogenation of a 4-aryl-1,4-dihydropyridine-3-carboxylic acid methyl ester can be a key step in forming a trans-3,4-disubstituted piperidine moiety.
Another powerful strategy involves the use of chiral auxiliaries or catalysts to direct the stereochemical course of the reaction. These methods are particularly valuable for accessing enantiomerically pure forms of the desired diastereomer.
Conceptual Workflow for Diastereoselective Synthesis:
Caption: A generalized workflow for the diastereoselective synthesis of cis and trans isomers.
Physicochemical Properties and Spectroscopic Data
The physicochemical properties of N-Boc-3-methyl-4-piperidinecarboxylic acid are critical for its handling, formulation, and ultimately, its behavior in biological systems. While specific experimental data for this compound is not widely published in readily accessible literature, we can infer some general properties based on its structure and comparison to similar molecules like N-Boc-piperidine-4-carboxylic acid.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale/Comparison |
| Melting Point | Solid at room temperature | Similar to N-Boc-piperidine-4-carboxylic acid (m.p. 149-153 °C). The methyl group may slightly alter the crystal packing and melting point. |
| Solubility | Soluble in organic solvents (e.g., DCM, MeOH, DMSO). Limited solubility in water. | The Boc group and the hydrocarbon backbone confer lipophilicity, while the carboxylic acid provides some polarity. |
| pKa | ~4-5 for the carboxylic acid | Typical range for a carboxylic acid. |
Spectroscopic data is essential for confirming the structure and purity of the synthesized compound.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the methyl group (a doublet), and the piperidine ring protons. The coupling constants between the protons at the 3 and 4 positions would be crucial for determining the cis or trans stereochemistry.
-
¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the tert-butyl group, and the carbons of the piperidine ring and the methyl group.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, confirming the molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=O stretching of the carbamate and carboxylic acid, and the O-H stretching of the carboxylic acid.
Applications in Drug Discovery and Development
N-Boc-3-methyl-4-piperidinecarboxylic acid is a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The Boc-protected nitrogen allows for selective functionalization of the carboxylic acid moiety, while the Boc group can be easily removed under acidic conditions to reveal the piperidine nitrogen for further elaboration. This "orthogonal" protection scheme is a cornerstone of modern organic synthesis.
The 3-methyl-4-carboxy piperidine scaffold is found in a variety of biologically active compounds, including:
-
Enzyme Inhibitors: The rigidified conformation imposed by the 3-methyl group can lead to enhanced binding affinity and selectivity for enzyme active sites.
-
Receptor Ligands: The spatial arrangement of the functional groups is critical for specific interactions with G-protein coupled receptors (GPCRs) and ion channels.
-
Peptidomimetics: The substituted piperidine ring can serve as a constrained scaffold to mimic the secondary structure of peptides, leading to improved metabolic stability and oral bioavailability.
The versatility of this building block allows for its incorporation into a diverse range of molecular architectures, making it a valuable tool for lead optimization in drug discovery programs.
Illustrative Synthetic Utility:
Caption: Synthetic transformations enabled by N-Boc-3-methyl-4-piperidinecarboxylic acid.
Conclusion and Future Perspectives
N-Boc-3-methyl-4-piperidinecarboxylic acid is a strategically important building block in medicinal chemistry. Its well-defined structure, coupled with the potential for stereocontrol during its synthesis, provides a powerful platform for the design and synthesis of novel therapeutic agents. The ability to introduce conformational constraint and additional points of diversity through the 3-methyl group allows for a more nuanced exploration of structure-activity relationships. As the demand for more complex and specific drug molecules continues to grow, the importance of such tailored building blocks will undoubtedly increase. Further research into more efficient and highly stereoselective synthetic routes to both the cis and trans isomers will be crucial in expanding the accessibility and application of this valuable scaffold in the future of drug discovery.
References
-
Diastereoselective Synthesis of trans-4-Arylpiperidine-3-carboxylic Acid and Its Derivatives. HETEROCYCLES, Vol. 51, No. 10, 1999. [URL: [Link]]
-
tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate - ResearchGate. [URL: [Link]]
-
The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development - NINGBO INNO PHARMCHEM CO.,LTD. [URL: [Link]]
-
RSC Medicinal Chemistry - RESEARCH ARTICLE - UCL Discovery. [URL: [Link]]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. [URL: [Link]]
-
1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. [URL: [Link]]
-
A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - NIH. [URL: [Link]]
-
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. [URL: [Link]]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. [URL: [Link]]
-
Synthesis of N-Substituted piperidines from piperidone - ResearchGate. [URL: [Link]]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society - ACS Publications. [URL: [Link]]
-
N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation - MDPI. [URL: [Link]]
-
Methyl N-BOC-piperidine-3-carboxylate. [URL: [Link]]
-
"Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines " by Scott Alan Morris - ScholarWorks@UARK. [URL: [Link]]
